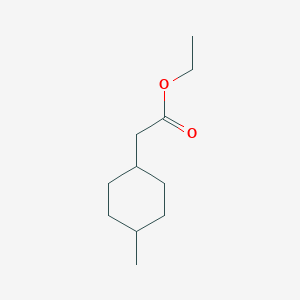
Ethyl 2-(4-methylcyclohexyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-methylcyclohexyl)acetate is an organic compound with the molecular formula C11H20O2. It is an ester derived from the reaction of ethyl acetate and 4-methylcyclohexanol. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a cyclohexane ring substituted with a methyl group and an ethyl acetate moiety.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 2-(4-methylcyclohexyl)acetate can be synthesized through esterification. One common method involves the reaction of 4-methylcyclohexanol with ethyl acetate in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. This can be achieved using a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. The use of solid acid catalysts such as ion-exchange resins can enhance the efficiency and selectivity of the reaction.
化学反应分析
Types of Reactions
Ethyl 2-(4-methylcyclohexyl)acetate, like other esters, can undergo various chemical reactions including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 4-methylcyclohexanol and ethyl acetate.
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4), it can be reduced to 4-methylcyclohexanol and ethanol.
Transesterification: It can react with other alcohols in the presence of an acid or base catalyst to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Acid or base catalysts such as sulfuric acid or sodium methoxide.
Major Products
Hydrolysis: 4-methylcyclohexanol and ethyl acetate.
Reduction: 4-methylcyclohexanol and ethanol.
Transesterification: Various esters depending on the alcohol used.
科学研究应用
Ethyl 2-(4-methylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential effects on biological systems, particularly in olfactory research due to its fragrance properties.
Medicine: Explored for its potential use in drug delivery systems where esters are used as prodrugs.
Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.
作用机制
The mechanism of action of ethyl 2-(4-methylcyclohexyl)acetate in biological systems is primarily related to its interaction with olfactory receptors. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic odor. The molecular targets are olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades.
相似化合物的比较
Ethyl 2-(4-methylcyclohexyl)acetate can be compared with other esters such as:
Ethyl acetate: A simpler ester with a fruity odor, commonly used as a solvent.
Methylcyclohexyl acetate: Similar in structure but with a methyl group instead of an ethyl group, used in fragrances.
Cyclohexyl acetate: Lacks the methyl substitution on the cyclohexane ring, also used in the fragrance industry.
Uniqueness
This compound is unique due to the presence of both a cyclohexane ring and an ethyl acetate moiety, which contribute to its distinct olfactory properties. Its structure allows for specific interactions with olfactory receptors, making it valuable in fragrance formulations.
属性
IUPAC Name |
ethyl 2-(4-methylcyclohexyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-13-11(12)8-10-6-4-9(2)5-7-10/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJBKMOCKWBVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33953-94-5 |
Source


|
| Record name | ethyl 2-(4-methylcyclohexyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2716413.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716414.png)
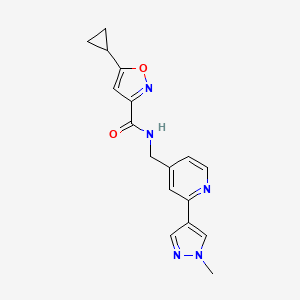
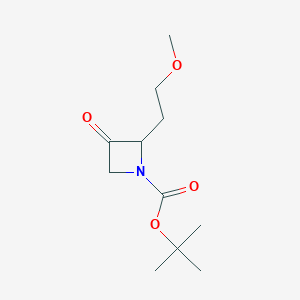
![2-[3-(1H-1,3-benzodiazol-1-yl)azetidin-1-yl]quinoxaline](/img/structure/B2716420.png)
![N-[5-(azepane-1-sulfonyl)-2-methoxyphenyl]-2-[(prop-2-yn-1-yl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2716421.png)
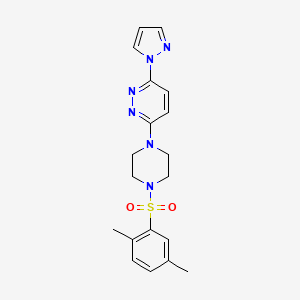
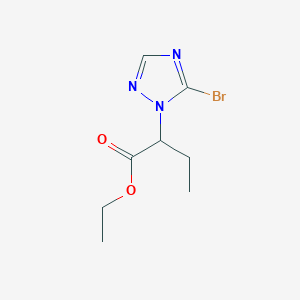

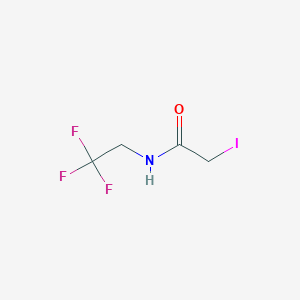
![ethyl 5-(5-chloro-2-methoxybenzamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2716429.png)
![3-(3-Fluoro-2-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2716430.png)
![1-[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B2716434.png)
![(E)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2716435.png)
